molecular formula C20H14FNO2 B2907584 4-benzoyl-N-(2-fluorophenyl)benzamide CAS No. 476318-15-7

4-benzoyl-N-(2-fluorophenyl)benzamide

Cat. No. B2907584
CAS RN: 476318-15-7
M. Wt: 319.335
InChI Key: OCXMMUQBABDNMK-UHFFFAOYSA-N
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Description

“4-benzoyl-N-(2-fluorophenyl)benzamide” is a compound with a molecular weight of 319.34 g/mol and a molecular formula of C20H14FNO2 . It belongs to the class of organic compounds known as N-benzylbenzamides .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C20H14FNO2/c21-17-13-7-8-14-18(17)22(19(23)15-9-3-1-4-10-15)20(24)16-11-5-2-6-12-16/h1-14H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound has been shown to have spectra: 1 MS (GC) . More detailed chemical reaction analysis would require specific experimental conditions and objectives.

Scientific Research Applications

Molecular Structure Analysis

The compound 4-benzoyl-N-(2-fluorophenyl)benzamide can be used in molecular structure analysis. For instance, researchers have studied the primary intermolecular hydrogen bond in the amide–amide interaction linking Fo24 molecules into 1D chains along the b-axis direction .

Synthesis of Benzamides

4-benzoyl-N-(2-fluorophenyl)benzamide can be used in the synthesis of benzamides. A study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines under ultrasonic irradiation . The process used a superior and recoverable catalyst, had low reaction times, and was an eco-friendly process .

Pharmaceutical Applications

Benzamides, including 4-benzoyl-N-(2-fluorophenyl)benzamide, are widely used in the pharmaceutical industry. They are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (used in the treatment of angina and hypertension), lipitor, and vyvanse .

Industrial Applications

Amide compounds, including 4-benzoyl-N-(2-fluorophenyl)benzamide, are also widely used in industries such as paper, plastic, and rubber .

Antibacterial Activities

Some benzamides, including 4-benzoyl-N-(2-fluorophenyl)benzamide, have shown antibacterial activities. A study reported moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Antiplatelet Activity

Amide derivatives, including 4-benzoyl-N-(2-fluorophenyl)benzamide, have shown antiplatelet activity .

Mechanism of Action

Target of Action

The primary target of 4-Benzoyl-N-(2-Fluorophenyl)Benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the function of the enzyme, potentially affecting the rate of the carbon dioxide to bicarbonate conversion.

properties

IUPAC Name

4-benzoyl-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2/c21-17-8-4-5-9-18(17)22-20(24)16-12-10-15(11-13-16)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXMMUQBABDNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-fluorophenyl)benzamide

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